molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3

Theophylline, [8-3H]

Cat. No.: B593345
CAS No.: 134459-03-3
M. Wt: 182.175
InChI Key: ZFXYFBGIUFBOJW-WJULDGBESA-N
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Description

It is used primarily to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Theophylline is naturally present in trace amounts in tea, coffee, chocolate, yerba maté, guarana, and kola nut . The compound “Theophylline, [8-3H]” refers to a radiolabeled form of theophylline, where tritium (³H) is incorporated at the 8th position of the molecule. This radiolabeling is useful for tracing and studying the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of theophylline involves several steps:

    Starting Materials: The synthesis begins with dimethyl sulphate and 6-aminouracil.

    Reaction Steps:

Industrial Production Methods: Industrial production of theophylline follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Theophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Theophylline, [8-3H] has numerous applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Theophylline, a methylxanthine derivative, is widely recognized for its pharmacological effects, particularly as a bronchodilator in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound labeled as Theophylline, [8-3H] is a radiolabeled version used in various research contexts to study its biological activity and pharmacokinetics. This article explores the biological activity of Theophylline, [8-3H], highlighting its mechanisms of action, therapeutic applications, and recent research findings.

Theophylline exerts its effects through multiple mechanisms:

  • Phosphodiesterase Inhibition : Theophylline is a nonselective inhibitor of phosphodiesterase (PDE) enzymes, particularly types III and IV. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). The resultant signaling cascade promotes smooth muscle relaxation in the bronchial airways and pulmonary blood vessels .
  • Adenosine Receptor Antagonism : Theophylline acts as a nonselective antagonist at adenosine receptors (A1, A2, A3), which contributes to its bronchodilatory effects and may enhance diaphragmatic muscle contraction by increasing calcium uptake .
  • Anti-inflammatory Properties : Theophylline has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins (IL-1β, IL-6) in various cellular models. This activity is significant in managing inflammatory conditions associated with COPD and asthma .

Recent Research Findings

Recent studies have expanded the understanding of Theophylline's biological activity:

1. Theophylline-based Hybrids

Research has explored the conjugation of Theophylline with other compounds to create hybrids with enhanced biological activity. For instance, Theophylline-based hybrids demonstrated significant reductions in nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells induced by lipopolysaccharide (LPS). These hybrids exhibited dual activity as anti-inflammatory agents and acetylcholinesterase inhibitors .

2. Antitumor Activity

A series of Theophylline derivatives have been investigated for their antitumor properties. One study reported that certain derivatives showed significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines with IC50 values in the low micromolar range. These compounds induced apoptosis by modulating apoptotic proteins and signaling pathways .

3. Efficacy in COPD

A meta-analysis evaluated the efficacy of oral Theophylline in patients with stable COPD. Results indicated that Theophylline significantly improved both trough and peak forced expiratory volume (FEV1) and forced vital capacity (FVC), confirming its role as an effective bronchodilator despite being a third-line therapy .

Case Study: Theophylline Toxicity

A notable case report detailed an instance of Theophylline toxicity that mimicked septic shock. This case highlighted the importance of monitoring serum levels due to the narrow therapeutic index of Theophylline, where toxic effects can occur even within therapeutic ranges . Symptoms included dysrhythmias and seizures, emphasizing the need for careful management when using this drug.

Data Summary

The following table summarizes key findings regarding the biological activities and applications of Theophylline:

Activity Mechanism Outcome References
BronchodilationPDE InhibitionIncreased cAMP leading to smooth muscle relaxation ,
Anti-inflammatoryCytokine InhibitionReduced levels of TNF-alpha, IL-1β, IL-6 ,
AntitumorInduction of ApoptosisSignificant cytotoxicity against NSCLC cell lines
Efficacy in COPDImproved Lung FunctionEnhanced FEV1 and FVC measurements
Toxicity Case StudyAdverse Effects MonitoringMimicked septic shock symptoms

Properties

IUPAC Name

1,3-dimethyl-8-tritio-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-WJULDGBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
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N-hydroxysuccinimide ester
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Synthesis routes and methods II

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
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Synthesis routes and methods III

Procedure details

To a solution of 502 mg (0.86 mmol) of the theophylline derivative in 8 ml of methanol was added, under argon atmosphere, 360 mg (1.90 mmol) of p-toluenesulfonic acid monohydrate, and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to room temperature, adjusted to a pH value of 10 by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure. The residue (540 mg) was subjected to silica gel column chromatography, eluted with chloroform-methanol (50:1), to give 225 mg (0.45 mmol) of 7-[2-[4-[5-(3-methoxy-4-hydroxyphenyl)-2,4]-pentadienoyl]piperazin-1-yl]ethyl]theophylline.
Name
theophylline
Quantity
502 mg
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reactant
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8 mL
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solvent
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360 mg
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Synthesis routes and methods IV

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
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1 mL
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3 mg
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5 mg
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